![molecular formula C11H21NO3 B2808778 tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate CAS No. 1212350-10-1](/img/structure/B2808778.png)
tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate
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Overview
Description
The tert-butyl group is a functional group in organic chemistry with the formula -C(CH3)3. It’s derived from butane and consists of a central carbon atom bonded to three methyl groups and the remaining bond attached to the rest of the molecule . The specific compound you’re asking about seems to be a pyrrolidine derivative, which means it contains a pyrrolidine ring, a type of non-aromatic five-membered ring with nitrogen as one of the atoms .
Molecular Structure Analysis
The tert-butyl group is a type of alkyl group, which means it’s composed of carbon and hydrogen atoms. It’s a branched group, with the central carbon atom connected to three other carbon atoms, each of which is part of a methyl group . The pyrrolidine part of the molecule is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
Tert-butyl groups are known for their unique reactivity patterns. They’re resistant to oxidation and can be deprotonated with a strong base to give the corresponding alkoxide . The pyrrolidine ring can participate in various chemical reactions, especially those involving the nitrogen atom .Physical And Chemical Properties Analysis
Tert-butyl groups generally increase the hydrophobicity of the molecules they’re part of. They’re also sterically bulky, which can influence the molecule’s conformation and reactivity . The properties of the specific compound you’re asking about would depend on the exact structure and the presence of other functional groups .Scientific Research Applications
- ®-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate is a chiral building block used in asymmetric synthesis. Its stereochemistry allows for the creation of enantiopure compounds, which are essential in drug development and fine chemical synthesis .
- Researchers have explored related compounds (such as tert-butanesulfinamide) for asymmetric N-heterocycle synthesis. While not directly studied for this purpose, the structural similarities suggest that ®-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate could be relevant in this context .
Asymmetric Synthesis:
N-Heterocycle Synthesis:
Mechanism of Action
Safety and Hazards
Future Directions
The study of tert-butyl compounds and pyrrolidine derivatives is an active area of research. These compounds have potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science . Future research might focus on developing new synthetic methods, studying their reactivity and properties, and exploring their potential applications.
properties
IUPAC Name |
tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-14-9-6-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQETXAYIDTYNTR-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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